tert-Butyl (Z)-(2-styrylphenyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(Z)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)22-18(21)20-17-12-8-7-11-16(17)14-13-15-9-5-4-6-10-15/h4-14H,1-3H3,(H,20,21)/b14-13- |
InChI Key |
RQMLVXXQKRBKFA-YPKPFQOOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C\C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Z 2 Styrylphenyl Carbamate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule, tert-Butyl (Z)-(2-styrylphenyl)carbamate, reveals several logical disconnections to guide its synthesis. The most apparent disconnections are at the carbamate (B1207046) and the central olefinic bond.
Disconnection 1: Carbamate C-N Bond: The simplest retrosynthetic step involves the disconnection of the carbamate bond. This leads back to (Z)-2-styrylaniline and a tert-butoxycarbonyl (Boc) introducing agent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This strategy separates the synthesis into two main stages: the formation of the Z-stilbene core followed by the protection of the aniline (B41778) nitrogen.
Disconnection 2: Olefin C=C Bond: A more fundamental disconnection breaks the styryl double bond. This approach suggests several forward synthetic strategies:
Wittig-type Reaction: This disconnection points to a reaction between a 2-aminobenzaldehyde (B1207257) derivative and a benzylphosphonium ylide. A key challenge in this route is controlling the stereoselectivity to favor the less stable Z-isomer. wikipedia.orgorganic-chemistry.org
Palladium-Catalyzed Cross-Coupling: Alternatively, the double bond can be formed via cross-coupling. A Heck reaction, for instance, could couple a 2-haloaniline derivative with styrene (B11656). wiley-vch.de Another approach is a Suzuki coupling between a (Z)-vinylboronic acid and a 2-haloaniline derivative or vice-versa.
Disconnection 3: Alkyne Precursor: A powerful strategy for accessing Z-alkenes is the stereoselective reduction of an alkyne. This disconnection leads to 2-(phenylethynyl)aniline or its N-Boc protected counterpart. The subsequent partial hydrogenation, typically using a poisoned catalyst like Lindlar's catalyst, would yield the desired (Z)-alkene. This route often provides excellent stereocontrol.
These disconnections form the basis for the synthetic strategies discussed in the following sections, which address the construction of key precursors and direct routes to the final product.
Synthesis of Key Precursors to this compound
The synthesis of the target molecule relies on the efficient construction of its core components. This section details the methods for building the essential (2-styrylphenyl) scaffold with the correct stereochemistry and the subsequent introduction of the carbamate group.
Construction of the (2-styrylphenyl) Scaffold
The primary challenge in synthesizing the (2-styrylphenyl) scaffold is achieving high selectivity for the (Z)-isomer. Several classic and modern olefination methods can be employed.
Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis. wikipedia.org To achieve Z-selectivity, non-stabilized ylides are typically used under specific conditions. For instance, the reaction of benzyltriphenylphosphonium (B107652) bromide with a suitable base (like n-butyllithium or sodium hydride) generates a non-stabilized ylide. When this ylide reacts with 2-aminobenzaldehyde in an appropriate solvent like THF, it can lead to the (Z)-alkene. organic-chemistry.org The presence of lithium salts can sometimes erode selectivity, so salt-free conditions are often preferred for maximizing the Z/E ratio. wikipedia.orgharvard.edu
Sonogashira Coupling followed by Stereoselective Reduction: A highly reliable method for obtaining Z-alkenes is through the partial reduction of an alkyne.
Sonogashira Coupling: This step involves a palladium-catalyzed cross-coupling of a terminal alkyne (phenylacetylene) with an aryl halide (e.g., 2-iodoaniline (B362364) or 2-bromoaniline). nih.gov This reaction efficiently creates the C(sp)-C(sp²) bond, yielding 2-(phenylethynyl)aniline. Copper(I) is often used as a co-catalyst, although copper-free conditions have also been developed. nih.gov
Z-Selective Alkyne Reduction: The resulting alkyne is then hydrogenated to the Z-alkene. The most common method involves using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst is specifically designed to stop the reduction at the alkene stage and strongly favors syn-addition of hydrogen, leading to the (Z)-isomer in high purity.
Introduction of the Carbamate Moiety
Once the (Z)-2-styrylaniline precursor is obtained, the introduction of the tert-butoxycarbonyl (Boc) protecting group is typically straightforward. This is a standard procedure in organic synthesis for protecting amine functionalities.
The reaction involves treating (Z)-2-styrylaniline with di-tert-butyl dicarbonate (Boc₂O). A base is usually added to facilitate the reaction, with common choices including triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) at room temperature. The high reactivity and selectivity of Boc₂O make this a high-yielding transformation. A patent for a related synthesis highlights the use of triethylamine in acetonitrile for a similar amidation process. google.com
Direct Synthetic Routes to this compound
Palladium-Catalyzed Cross-Coupling Approaches
Palladium catalysis is a versatile tool for forming the styryl C=C bond directly on the N-Boc protected precursor. mit.edu
Heck Reaction: The Heck reaction can couple tert-butyl (2-halophenyl)carbamate (where halo = I, Br) with styrene. The challenge in this approach is controlling the stereoselectivity of the resulting olefin. While Heck reactions often favor the E-isomer, specific conditions involving ligand choice, additives, and temperature can be tuned to influence the Z/E ratio. wiley-vch.de
Suzuki Coupling: A Suzuki coupling offers another powerful route. This would involve the reaction between tert-butyl (2-halophenyl)carbamate and a (Z)-styrylboronic acid or its ester equivalent. Alternatively, the coupling could be between tert-butyl (2-boronylphenyl)carbamate and a (Z)-halostyrene. The Suzuki reaction is known for its high functional group tolerance and generally proceeds with retention of the alkene geometry, making it an excellent choice if a stereopure vinylboron species can be sourced.
The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for this synthesis.
| Coupling Type | Aryl Partner | Olefin/Boron Partner | Catalyst System | Solvent | Typical Yield | Ref |
| Heck | Aryl Iodide/Bromide | Styrene | Pd(OAc)₂, Phosphine Ligand | DMF, MeCN, or Toluene | Moderate to High | wiley-vch.de |
| Suzuki | Aryl Halide | (Z)-Vinylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Toluene/Water or Dioxane/Water | High | wiley-vch.de |
| Sonogashira | tert-butyl (2-iodophenyl)carbamate | Phenylacetylene | Pd(PPh₃)₄, CuI, Base (e.g., TEA) | THF or DMF | High | nih.gov |
Stereoselective Olefin Formation Strategies (Focus on Z-selectivity)
The most critical aspect of the synthesis is establishing the (Z)-geometry of the double bond. Beyond the precursor-focused methods, direct strategies can also be tailored for Z-selectivity.
Z-Selective Wittig Reaction: As mentioned previously, the Wittig reaction is a primary method for olefination. wikipedia.org To directly synthesize the target, the reaction would be between tert-butyl (2-formylphenyl)carbamate and benzyltriphenylphosphonium ylide. The use of non-stabilized ylides in aprotic, polar solvents like DMF or HMPA, often in the presence of iodide salts, can significantly enhance the formation of the Z-isomer. wikipedia.org Recent advances have also identified novel ylides and conditions to achieve high Z-selectivity even in challenging cases. nih.govnih.gov
The following table outlines conditions known to favor Z-alkene formation in Wittig reactions.
| Aldehyde/Ketone | Phosphonium Ylide | Base/Conditions | Solvent | Z:E Ratio | Ref |
| Aldehyde | Non-stabilized (e.g., Alkyl) | n-BuLi, NaH, NaNH₂ | THF, Ether | High Z | organic-chemistry.org |
| Aldehyde | Non-stabilized | NaHMDS, KHMDS (salt-free) | THF | >95:5 | wikipedia.org |
| Aldehyde | Non-stabilized | PhLi (in presence of LiI) | DMF | Almost exclusively Z | wikipedia.org |
Alkyne Reduction on a Protected Substrate: This is arguably the most reliable route for ensuring Z-selectivity. The synthesis would begin with the Sonogashira coupling of tert-butyl (2-iodophenyl)carbamate and phenylacetylene. nih.gov The resulting tert-butyl (2-(phenylethynyl)phenyl)carbamate is then subjected to hydrogenation using Lindlar's catalyst. This sequence builds the carbon skeleton first and then sets the stereochemistry in a highly controlled final step, delivering the desired this compound with excellent stereopurity.
C-H Activation and Functionalization Methods
Direct C-H activation is a powerful and modern strategy for the synthesis of ortho-alkenylated anilines, which are key precursors to the target molecule. This approach avoids the pre-functionalization of starting materials, thus offering a more atom- and step-economical route.
A highly relevant and efficient method is the rhodium(III)-catalyzed ortho-alkenylation of anilines where the tert-butoxycarbonyl (Boc) group itself acts as a directing group. acs.orgacs.org In this synthetic scheme, tert-butyl phenylcarbamate would be the direct starting material. The reaction proceeds through a chelation-assisted C-H bond cleavage at the ortho-position, forming a rhodacycle intermediate. Subsequent insertion of styrene and β-hydride elimination would yield the desired ortho-styryl product. acs.org
A plausible reaction mechanism involves the following steps acs.org:
Coordination of the carbonyl oxygen of the Boc group to the rhodium(III) catalyst.
Ortho-C-H activation to form a five-membered rhodacycle intermediate.
Coordination and insertion of the styrene monomer into the rhodium-carbon bond.
β-Hydride elimination to release the alkenylated product.
Re-oxidation of the resulting rhodium(I) species by an oxidant, such as a copper salt, to regenerate the active rhodium(III) catalyst.
This method is particularly elegant as the directing group is the final desired functional group, streamlining the synthesis. While this reaction has been demonstrated for the synthesis of o-alkenylanilines, achieving high (Z)-selectivity with styrene can be challenging and may depend heavily on fine-tuning the catalyst system and reaction conditions.
Palladium catalysis also offers viable routes for the C-H alkenylation of anilines. While some systems favor para-selective olefination, specific ligand development has enabled ortho-selective functionalization even on unprotected anilines. nih.govacs.orgacs.org Applying such a system to tert-butyl phenylcarbamate could provide another direct route to the styrylated carbamate skeleton.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired product. Based on studies of the rhodium(III)-catalyzed ortho-alkenylation of N-Boc-anilines with styrene, several parameters can be adjusted. acs.org Key variables include the choice of rhodium catalyst precursor, the oxidant, temperature, and solvent.
Below is a data table summarizing typical conditions and findings for the rhodium-catalyzed ortho-alkenylation of a model N-Boc-aniline with styrene, which would serve as the basis for optimizing the synthesis of this compound.
Table 1: Optimization of Rhodium-Catalyzed Ortho-Alkenylation of N-Boc-Aniline with Styrene
| Entry | Rhodium Catalyst (mol %) | Oxidant (equiv.) | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | [Cp*RhCl₂]₂ (2.5) | Cu(OAc)₂ (2) | 100 | DCE | 75 | acs.org |
| 2 | [Cp*Rh(MeCN)₃][SbF₆]₂ (5) | Cu(OAc)₂ (2) | 100 | DCE | 85 | acs.org |
| 3 | [Cp*Rh(MeCN)₃][SbF₆]₂ (5) | Cu(OAc)₂ (2) | 80 | DCE | 68 | acs.org |
| 4 | [Cp*Rh(MeCN)₃][SbF₆]₂ (5) | AgOAc (2) | 100 | DCE | 45 | acs.org |
| 5 | [Cp*Rh(MeCN)₃][SbF₆]₂ (5) | Cu(OAc)₂ (2) | 100 | THF | 52 | acs.org |
Data is based on analogous reactions and serves as a starting point for optimization. Cp = Pentamethylcyclopentadienyl, OAc = Acetate, DCE = 1,2-Dichloroethane, THF = Tetrahydrofuran.*
From this data, it is evident that a cationic rhodium complex like [Cp*Rh(MeCN)₃][SbF₆]₂ provides higher yields compared to the neutral chloride-bridged dimer. acs.org Copper(II) acetate is a more effective oxidant than silver(I) acetate. The reaction temperature also plays a crucial role, with 100 °C being optimal in this system. acs.org The choice of solvent is also important, with chlorinated solvents like DCE often providing superior results. Further optimization for producing the (Z)-isomer would involve screening different ligands for the rhodium catalyst and potentially using additives that could influence the stereochemical outcome of the β-hydride elimination step.
An alternative approach to ensure (Z)-stereochemistry would be to synthesize (Z)-2-styrylaniline first and then protect the amino group. The Horner-Wadsworth-Emmons reaction, particularly the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), is a well-established method for synthesizing (Z)-alkenes. nrochemistry.com This would involve the reaction of 2-aminobenzaldehyde with a suitable benzylphosphonate. The resulting (Z)-2-styrylaniline could then be selectively protected using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product. nih.govtotal-synthesis.com
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. The focus lies on reducing waste, avoiding hazardous materials, and improving energy efficiency.
For the C-H activation pathway, several green strategies can be implemented:
Alternative Energy Sources: The use of microwave irradiation or flow chemistry can significantly reduce reaction times and improve energy efficiency compared to conventional heating. rsc.org Flow reactors, in particular, offer better control over reaction parameters, leading to higher selectivity and safer handling of reagents. rsc.org
Benign Solvents: Traditional solvents like DCE are effective but pose environmental and health risks. A major goal in green chemistry is their replacement with more sustainable alternatives. Bio-derived solvents like γ-valerolactone (GVL) or recyclable media like polyethylene (B3416737) glycol (PEG) have been successfully employed in C-H activation reactions and would be prime candidates for optimizing a greener synthesis. rsc.org
Atom Economy: C-H activation inherently offers high atom economy by avoiding pre-functionalized starting materials. However, the use of stoichiometric metallic oxidants like Cu(OAc)₂ generates significant waste. A greener alternative is to use molecular oxygen (from air) as the terminal oxidant, with the catalytic cycle being regenerated in situ. researchgate.net This dramatically improves the environmental profile of the reaction.
The following table outlines how green chemistry principles could be applied to the proposed synthesis.
Table 2: Application of Green Chemistry Principles to the Synthesis
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Reference |
|---|---|---|---|
| Catalysis | Homogeneous [Cp*Rh(III)] catalyst | Heterogeneous, recyclable Rh or Pd catalyst | rsc.org |
| Solvents | Chlorinated solvents (e.g., DCE) | Bio-derived solvents (GVL), PEG, water | rsc.org |
| Oxidant | Stoichiometric Cu(OAc)₂ | Catalytic oxidant with O₂ (air) as terminal oxidant | researchgate.net |
| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation, flow chemistry | rsc.org |
| Atom Economy | C-H activation (good) | C-H activation with O₂ as oxidant (excellent) | researchgate.net |
By integrating these sustainable practices, the synthesis of this compound can be aligned with modern standards of environmental responsibility, reducing its ecological footprint while maintaining high efficiency and selectivity.
Advanced Spectroscopic and Structural Characterization of Tert Butyl Z 2 Styrylphenyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. The following sections detail the predicted proton and carbon NMR spectral features of tert-butyl (Z)-(2-styrylphenyl)carbamate.
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of characteristic signals corresponding to the distinct proton environments within the molecule. The presence of the tert-butyl group will be readily identifiable by a sharp, intense singlet integrating to nine protons, typically observed in the upfield region of the spectrum. The vinyl protons of the Z-stilbene core are expected to appear as doublets with a coupling constant characteristic of cis-alkenes. The aromatic protons will present as a complex series of multiplets in the downfield region, reflecting their various electronic environments and spin-spin couplings. The carbamate (B1207046) N-H proton is expected to appear as a broad singlet, the chemical shift of which may be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound *
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | 1.40 - 1.55 | s | 9H |
| Vinyl H (1H) | 6.50 - 6.70 | d | 1H |
| Vinyl H (1H) | 6.80 - 7.00 | d | 1H |
| Aromatic H (9H) | 7.10 - 7.60 | m | 9H |
| N-H (1H) | 7.80 - 8.20 | br s | 1H |
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides crucial information regarding the carbon skeleton of the molecule. Key signals will include those for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the various sp²-hybridized carbons of the aromatic rings and the vinyl group. The chemical shifts of the vinyl carbons can further help to confirm the Z-stereochemistry of the double bond.
Table 2: Predicted ¹³C NMR Data for this compound *
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃)₃ | 28.0 - 29.0 |
| tert-Butyl (quaternary C) | 80.0 - 82.0 |
| Vinyl C | 128.0 - 132.0 |
| Aromatic C | 120.0 - 140.0 |
| Carbonyl C (C=O) | 152.0 - 154.0 |
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be observed between the vicinal vinyl protons, as well as between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the aromatic rings and the vinyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. Expected correlations would include those from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, and from the vinyl protons to the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For the (Z)-isomer, a significant NOE would be expected between the two vinyl protons, which are on the same side of the double bond. This would be a key piece of evidence to confirm the Z-stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion, allowing for the calculation of its elemental formula. For this compound (C₂₁H₂₅NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Table 3: Predicted HRMS Data for this compound *
| Ion | Calculated m/z |
| [M+H]⁺ | 324.1958 |
| [M+Na]⁺ | 346.1778 |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to produce a characteristic fragmentation pattern. The fragmentation of tert-butyl carbamates is well-documented and typically proceeds through the loss of isobutylene (B52900) (56 Da) followed by the loss of carbon dioxide (44 Da), resulting in a total loss of 100 Da. orgsyn.orghpst.cz This characteristic fragmentation would be a key identifier for the presence of the tert-butyl carbamate group. Further fragmentation of the remaining (Z)-2-aminostilbene core would provide additional structural information.
Table 4: Predicted Key Fragment Ions in MS/MS of this compound *
| m/z | Proposed Fragment |
| 268 | [M - C₄H₈]⁺ |
| 224 | [M - C₄H₈ - CO₂]⁺ |
| 194 | [C₁₄H₁₂N]⁺ (Fragment from stilbene (B7821643) core) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) Spectroscopy and Vibrational Analysis of Key Functional Groups
No experimental Infrared (IR) spectroscopy data for This compound has been found in a thorough review of scientific literature. Therefore, a vibrational analysis of its key functional groups based on experimental data cannot be provided.
For a molecule of this structure, one would anticipate characteristic vibrational modes. A hypothetical analysis would focus on the following functional groups, though no specific wavenumbers can be cited from experimental data for this compound.
N-H Stretching: The carbamate N-H bond would be expected to show a stretching vibration.
C=O Stretching: The carbonyl group of the tert-butoxycarbonyl (Boc) protecting group would exhibit a strong absorption band.
C=C Stretching: The styryl group's carbon-carbon double bond would have a characteristic stretching frequency.
C-H Bending: Out-of-plane C-H bending vibrations for the cis (Z) substituted alkene would be expected.
Aromatic C=C Stretching: The phenyl rings would display several characteristic stretching bands.
C-O Stretching: The carbamate C-O bonds would also have distinct stretching vibrations.
A data table for the expected IR absorptions cannot be generated without experimental or theoretical data specific to This compound .
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
There is no published Ultraviolet-Visible (UV-Vis) spectroscopy data for This compound . The electronic transitions of this molecule have not been reported in the reviewed literature.
Theoretically, the UV-Vis spectrum of this compound would be dominated by π → π* transitions originating from the conjugated system that includes the phenyl ring and the styryl group. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) would be influenced by the (Z)-configuration of the double bond, which affects the planarity and extent of the conjugated system. Without experimental data, a table of electronic transitions cannot be compiled.
X-ray Crystallography for Solid-State Structure and Conformation
A search of crystallographic databases has yielded no results for the single-crystal X-ray diffraction of This compound . Consequently, there is no experimental data on its solid-state structure, molecular conformation, or crystal packing.
Crystal Packing and Intermolecular Interactions
Information regarding the crystal packing and intermolecular interactions of This compound is unavailable due to the absence of crystallographic studies. A crystal structure would reveal how the molecules arrange themselves in the solid state and would identify any significant intermolecular forces, such as hydrogen bonds (e.g., N-H···O=C) or π-π stacking interactions between the aromatic rings, which govern the crystal lattice.
Reaction Mechanisms and Chemical Transformations of Tert Butyl Z 2 Styrylphenyl Carbamate
Electrophilic Aromatic Substitution Reactions on the Phenyl Moieties
The two phenyl rings in tert-butyl (Z)-(2-styrylphenyl)carbamate present different environments for electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are influenced by the electronic effects of the substituents on each ring. The N-Boc-amino group (-NHBoc) on one ring is a powerful ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system. Conversely, the styryl group's vinyl substituent on the other ring also acts as an ortho-, para-director, though its activating effect is generally more modest.
A key transformation related to electrophilic substitution is the directed ortho-lithiation, where the carbamate (B1207046) group directs metallation to the position adjacent to its point of attachment. mdpi.com This strategy creates a potent nucleophilic center that can then react with a range of electrophiles, effectively achieving a regioselective substitution that might be difficult to obtain through classical electrophilic aromatic substitution.
Nucleophilic Reactions Involving the Carbamate Functionality
The carbamate group itself contains an electrophilic carbonyl carbon. This site is susceptible to attack by strong nucleophiles. While generally stable, the carbamate can be considered an "amide-ester" hybrid, and its reactivity is comparable to these functional groups. nih.gov
Under certain conditions, particularly with highly stabilized carbanions, the carbamate can undergo acylation-type reactions. For instance, N-benzyloxycarbamates, which are analogous in reactivity, have been shown to react with stabilized carbon nucleophiles like those derived from sulfones and esters. nih.gov This reaction proceeds via nucleophilic addition to the carbonyl group, followed by elimination. The presence of electron-withdrawing groups on the nucleophile helps to prevent undesired secondary reactions. nih.gov The tert-butoxy (B1229062) group is a good leaving group under acidic conditions, facilitating these transformations.
Isomerization Studies of the (Z)-Styryl Moiety
The (Z)-configuration of the styryl double bond is a significant structural feature. Isomerization to the more thermodynamically stable (E)-isomer can occur under various conditions, such as exposure to heat, light, or catalysts. The stability of each isomer is determined by the steric and electronic interactions between the substituents on the double bond. nih.gov
Studies on related systems, such as chlorohydrazones, show that the (E, Z) isomerization barrier can be quite high, often requiring significant energy input. mdpi.comresearchgate.net The process typically proceeds through a rotation mechanism involving a transition state where the p-orbital overlap of the double bond is temporarily broken. For this compound, the energy barrier for isomerization would be influenced by the steric bulk of the ortho-substituted phenyl ring and the electronic nature of the carbamate group. The relative stability of the (Z) and (E) isomers is a delicate balance of these factors, with the (E)-isomer generally being favored due to reduced steric hindrance.
Table 1: Factors Influencing (Z) to (E) Isomerization
| Factor | Influence on Isomerization | Rationale |
|---|---|---|
| Thermal Energy | Promotes isomerization | Provides sufficient energy to overcome the rotational energy barrier of the C=C double bond. |
| Photochemical Energy | Promotes isomerization | Excitation to a π* excited state can lower the rotational barrier, facilitating the geometric change. |
| Acid/Base Catalysis | Can facilitate isomerization | Catalysts can protonate or deprotonate atoms adjacent to the double bond, leading to intermediates with lower rotational barriers. |
| Steric Hindrance | Drives equilibrium to (E)-isomer | The (E)-isomer typically has lower steric strain between the large phenyl groups, making it the thermodynamically preferred product. |
Cyclization and Ring-Closing Reactions to Form Fused Systems
The ortho-relationship between the carbamate and styryl groups provides an ideal template for intramolecular cyclization reactions to generate fused heterocyclic systems. These reactions are often mediated by transition metals or proceed through radical intermediates.
For example, radical cyclization can be initiated by generating an aryl radical on the phenyl ring bearing the styryl group. nih.gov This radical can then add to the double bond of the styryl moiety. Depending on the reaction kinetics, this can lead to either a 6-exo or a 7-endo cyclization product, forming six- or seven-membered nitrogen-containing rings, respectively. nih.gov Another powerful method involves ortho-lithiation of the carbamate-bearing ring, followed by reaction with an appropriate electrophile and subsequent cyclization to form structures like benzo[b]furans. mdpi.com
Deprotection Strategies for the tert-Butyl Carbamate Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability to many nucleophilic and basic conditions while being readily removable under acidic conditions. fishersci.co.uk The deprotection of the Boc group in this compound to reveal the free amine is a crucial synthetic step.
The most common method for Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various organic solvents. fishersci.co.uk The mechanism involves protonation of the carbamate carbonyl oxygen or ether oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene (B52900). acsgcipr.org Milder, selective deprotection can also be achieved.
Table 2: Selected Reagents for Boc Deprotection
| Reagent(s) | Conditions | Comments | Reference(s) |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temp | Standard, highly effective method. | fishersci.co.uk |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297), or Methanol | Common and cost-effective; can be used as a solution in an organic solvent. | fishersci.co.uknih.gov |
| Oxalyl Chloride / Methanol | Methanol, Room Temp | A mild method reported for deprotecting N-Boc on aromatic amines. | nih.gov |
| Tetra-n-butylammonium fluoride (B91410) (Bu₄NF) | Refluxing THF | A basic condition for deprotection, useful when acid-sensitive groups are present. | lookchem.com |
A potential side reaction during acid-catalyzed deprotection is the alkylation of electron-rich aromatic rings by the liberated tert-butyl cation. acsgcipr.org This can often be suppressed by the addition of a scavenger.
Transition Metal-Catalyzed Transformations of the Styryl and Phenyl Groups
The styryl and phenyl groups are excellent substrates for a wide array of transition metal-catalyzed reactions, particularly cross-coupling reactions. rhhz.net These transformations allow for the elaboration of the carbon skeleton, introducing new functional groups and building molecular complexity.
Nitrene transfer reactions, catalyzed by metals like rhodium, iron, or ruthenium, can functionalize C-H bonds or lead to the aziridination of the styryl double bond. rhhz.net Palladium-catalyzed reactions, such as the Heck, Suzuki, or Sonogashira couplings, are also highly applicable. For instance, if a halogen were present on one of the phenyl rings, it could be readily coupled with various partners. The carbamate group itself can participate in or direct these transformations. mdpi.com Furthermore, transition metal-catalyzed reactions can involve the carbamoyl (B1232498) group directly, for example, in decarboxylative transformations that generate new C-C or C-N bonds. nih.gov
Theoretical and Computational Chemistry Studies of Tert Butyl Z 2 Styrylphenyl Carbamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For tert-butyl (Z)-(2-styrylphenyl)carbamate, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.
Geometry Optimization and Conformational Analysis
A critical first step in the computational study of a molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations using DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), would identify the lowest energy conformation of this compound. This process involves systematically adjusting the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Conformational analysis would further explore the various spatial arrangements of the molecule's flexible parts, such as the rotation around the C-N carbamate (B1207046) bond and the styryl group. By calculating the relative energies of different conformers, researchers can understand the molecule's flexibility and the energy barriers between different conformations.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic structure is key to predicting a molecule's chemical behavior. DFT calculations can provide a detailed picture of the electron distribution within this compound.
A crucial aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich styrylphenyl moiety, while the LUMO might be distributed across the carbamate and phenyl rings.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, would aid in the structural elucidation of this compound.
IR (Infrared): The vibrational frequencies can be calculated to predict the IR spectrum. This would allow for the assignment of characteristic peaks, such as the N-H stretch, C=O stretch of the carbamate group, and vibrations associated with the styryl and phenyl moieties.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of light the molecule absorbs, which is related to its electronic structure.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can reveal its dynamic behavior over time. By simulating the movements of atoms based on a force field, MD can provide insights into:
Conformational Dynamics: How the molecule explores different conformations in solution or in a biological environment.
Solvation Effects: The interaction of this compound with solvent molecules and how this affects its structure and properties.
Intermolecular Interactions: How the molecule interacts with other molecules, which is crucial for understanding its behavior in condensed phases.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be employed to model potential chemical reactions involving this compound. This includes:
Identifying Reaction Mechanisms: For instance, the mechanism of its synthesis or potential degradation pathways could be investigated.
Transition State Searching: Locating the transition state structure, which is the highest energy point along the reaction coordinate.
Calculating Activation Energies: Determining the energy barrier for a reaction, which is essential for understanding its rate.
Quantum Chemical Descriptors and Reactivity Indices
From the electronic structure calculations, various quantum chemical descriptors and reactivity indices can be derived to quantify the molecule's reactivity.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV |
| Global Softness (S) | S = 1 / (2η) | 0.189 eV⁻¹ |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.78 eV |
Note: The values in this table are hypothetical and derived from the example HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Derivatization and Analog Synthesis Based on Tert Butyl Z 2 Styrylphenyl Carbamate
Functionalization of the Styryl Olefinic Bond
The carbon-carbon double bond of the styryl moiety is a key site for introducing structural diversity. Its reactivity allows for a range of transformations, including reduction to a saturated linkage or the addition of various functional groups.
Selective hydrogenation of the styryl double bond can convert tert-butyl (Z)-(2-styrylphenyl)carbamate into its saturated analog, tert-butyl (2-(2-phenylethyl)phenyl)carbamate. This transformation is significant as it alters the geometry and conformational flexibility of the molecule, replacing the rigid planar styryl unit with a more flexible ethyl bridge. A common method to achieve this is through catalytic hydrogenation.
For instance, the reaction can be carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent and reaction conditions can be optimized to ensure selective reduction of the olefin without affecting the aromatic rings or the carbamate (B1207046) group. Asymmetric hydrogenation can also be employed to produce chiral compounds, which may be valuable for biological applications. princeton.edu
Table 1: Representative Hydrogenation of this compound
| Entry | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) |
| 1 | 10% Pd/C | Ethanol | 1 | 25 | tert-Butyl (2-(2-phenylethyl)phenyl)carbamate | >95 |
| 2 | Raney Ni | Methanol | 5 | 50 | tert-Butyl (2-(2-phenylethyl)phenyl)carbamate | 92 |
| 3 | [Rh(COD)Cl]₂ | Toluene | 10 | 60 | tert-Butyl (2-(2-phenylethyl)phenyl)carbamate | 90 |
This table presents hypothetical data based on typical hydrogenation reactions.
The olefinic bond can be functionalized through epoxidation to yield an oxirane ring, a versatile intermediate for further transformations. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. The resulting epoxide, tert-butyl (Z)-(2-(oxiran-2-yl)phenyl)carbamate, can be opened by various nucleophiles to introduce a wide range of substituents.
Alternatively, dihydroxylation of the double bond can lead to the formation of a diol, tert-butyl (2-(1,2-dihydroxy-2-phenylethyl)phenyl)carbamate. This can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or through potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, can be used to produce enantiomerically enriched diols. sigmaaldrich.com
Table 2: Proposed Epoxidation and Dihydroxylation of the Styryl Moiety
| Entry | Reagent | Solvent | Product | Yield (%) |
| 1 | m-CPBA | Dichloromethane (B109758) | tert-Butyl (Z)-(2-(oxiran-2-yl)phenyl)carbamate | 85 |
| 2 | OsO₄, NMO | Acetone/Water | tert-Butyl (2-(1,2-dihydroxy-2-phenylethyl)phenyl)carbamate | 90 |
This table presents hypothetical data based on standard oxidation reactions.
Modification and Functionalization of the Phenyl Rings
The two phenyl rings in the molecule offer multiple positions for the introduction of new substituents, which can significantly influence the electronic properties and steric profile of the compound.
The carbamate group can act as a powerful directed metalation group (DMG), facilitating the selective deprotonation of the ortho position on its attached phenyl ring. wikipedia.orgnih.govbaranlab.org Treatment with a strong base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can generate a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a variety of electrophiles to introduce substituents specifically at the C3 position.
Electrophilic aromatic substitution on either of the phenyl rings is also a viable strategy. The carbamate-bearing ring is activated towards electrophilic attack, while the styryl phenyl ring is moderately activated. Friedel-Crafts acylation or alkylation, nitration, and halogenation can be performed, although control of regioselectivity might be challenging without a directing group.
Table 3: Examples of Directed Ortho-Metalation and Electrophilic Substitution
| Entry | Reaction Type | Reagents | Position of Substitution | Product |
| 1 | Directed Ortho-Metalation | 1. s-BuLi, TMEDA 2. DMF | C3 | tert-Butyl (2-formyl-6-styrylphenyl)carbamate |
| 2 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Para to styryl group | tert-Butyl (Z)-(2-(4-acetylstyryl)phenyl)carbamate |
| 3 | Nitration | HNO₃, H₂SO₄ | Para to carbamate | tert-Butyl (5-nitro-2-styrylphenyl)carbamate |
This table presents plausible outcomes for functionalization of the phenyl rings.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com To utilize these reactions, the phenyl rings must first be functionalized with a suitable handle, typically a halide (e.g., Br, I) or a triflate. Halogenation of the phenyl rings can be achieved through electrophilic halogenation.
Once the halogenated derivative is obtained, a wide array of substituents can be introduced. For example, a Suzuki coupling with a boronic acid can introduce new aryl or alkyl groups. mdpi.com A Heck coupling could further functionalize the styryl moiety, while a Sonogashira coupling would introduce an alkyne.
Table 4: Representative Cross-Coupling Strategies
| Entry | Precursor | Coupling Reaction | Reagents | Product |
| 1 | tert-Butyl (5-bromo-2-styrylphenyl)carbamate | Suzuki | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | tert-Butyl ([1,1':3',1''-terphenyl]-4'-yl-styryl)carbamate |
| 2 | tert-Butyl (Z)-(2-(4-bromostyryl)phenyl)carbamate | Sonogashira | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | tert-Butyl (Z)-(2-(4-(phenylethynyl)styryl)phenyl)carbamate |
This table illustrates potential applications of cross-coupling reactions for derivatization.
Transformations at the Carbamate Nitrogen Atom (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the carbamate group can also be a point of modification, although it is generally less nucleophilic due to the delocalization of its lone pair into the carbonyl group. However, under appropriate conditions, N-alkylation and N-acylation are feasible.
N-alkylation can be achieved by deprotonating the nitrogen with a strong base, such as sodium hydride (NaH), followed by treatment with an alkyl halide. This would yield an N-alkylated carbamate. This modification can be used to introduce small alkyl groups or more complex side chains. nih.govresearchgate.net
N-acylation can be performed by reacting the carbamate with an acyl chloride or anhydride (B1165640) under basic conditions. This would result in the formation of an N-acylcarbamate or an imide-like structure. These transformations can be used to introduce additional carbonyl-containing functionalities. nih.govresearchgate.net
Table 5: Proposed N-Functionalization of the Carbamate Moiety
| Entry | Reaction Type | Reagents | Product |
| 1 | N-Alkylation | 1. NaH 2. Methyl iodide | tert-Butyl methyl((Z)-2-styrylphenyl)carbamate |
| 2 | N-Acylation | Acetyl chloride, Pyridine | tert-Butyl acetyl((Z)-2-styrylphenyl)carbamate |
This table outlines potential modifications at the carbamate nitrogen.
Synthesis of Structurally Related Analogs with Varied Carbamate Groups
The tert-butyl carbamate group in this compound serves as a crucial handle for synthetic diversification. Its replacement with other carbamate functionalities can significantly influence the physicochemical properties and biological activity of the resulting analogs. The synthesis of these analogs typically involves the deprotection of the tert-butoxycarbonyl (Boc) group from the parent molecule to yield the free amine, (Z)-2-styrylaniline, which is then reacted with various chloroformates or activated carbamoylating agents.
A general synthetic route commences with the acid-catalyzed removal of the Boc group. Subsequently, the resulting (Z)-2-styrylaniline is treated with a selected chloroformate (e.g., methyl chloroformate, ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to afford the desired N-alkoxycarbonyl or N-aryloxycarbonyl analog.
The following table summarizes a representative selection of synthesized analogs with varied carbamate groups, along with their key synthetic precursors.
| Analog Name | Carbamate Group | Key Precursor 1 | Key Precursor 2 |
| Methyl (Z)-(2-styrylphenyl)carbamate | Methyl carbamate | (Z)-2-Styrylaniline | Methyl chloroformate |
| Ethyl (Z)-(2-styrylphenyl)carbamate | Ethyl carbamate | (Z)-2-Styrylaniline | Ethyl chloroformate |
| Benzyl (Z)-(2-styrylphenyl)carbamate | Benzyl carbamate | (Z)-2-Styrylaniline | Benzyl chloroformate |
| Phenyl (Z)-(2-styrylphenyl)carbamate | Phenyl carbamate | (Z)-2-Styrylaniline | Phenyl chloroformate |
Construction of Chemical Libraries for Structure-Activity Relationship Studies (SAR) in a broader chemical context
The development of chemical libraries based on the this compound scaffold is a powerful strategy for systematic Structure-Activity Relationship (SAR) exploration. By generating a diverse set of analogs, researchers can elucidate the key structural features required for a specific biological activity and optimize lead compounds. The construction of such libraries often employs combinatorial or parallel synthesis techniques, allowing for the rapid generation of numerous derivatives.
A typical library based on this scaffold would involve variations at multiple positions:
The Carbamate Group: As discussed in the previous section, the R group of the carbamate (-NHCOOR) can be systematically varied to include a wide range of alkyl, aryl, and heterocyclic moieties. This allows for the fine-tuning of properties such as solubility, metabolic stability, and hydrogen bonding capacity.
The Styrene (B11656) Moiety: The phenyl ring of the styryl group is another prime site for modification. Introducing substituents with different electronic (electron-donating or electron-withdrawing) and steric properties can profoundly impact the molecule's conformation and interaction with biological targets.
The Aniline (B41778) Ring: The phenyl ring bearing the carbamate can also be substituted to further explore the chemical space and SAR.
The synthesis of these libraries often starts with a common intermediate, such as a protected 2-aminobenzaldehyde (B1207257) or 2-nitrobenzaldehyde, which can then be elaborated through a series of reactions, including Wittig-type olefination to introduce the styryl group, reduction of the nitro group (if present), and finally, the carbamoylation step.
The table below illustrates a hypothetical chemical library design based on the (Z)-(2-styrylphenyl)carbamate scaffold, showcasing the potential for diversification.
| Compound ID | Carbamate (R in -NHCOOR) | Styrene Ring Substituent (R') | Aniline Ring Substituent (R'') |
| Library-A-01 | Methyl | H | H |
| Library-A-02 | Ethyl | H | H |
| Library-A-03 | Benzyl | H | H |
| Library-B-01 | Methyl | 4-Methoxy | H |
| Library-B-02 | Ethyl | 4-Methoxy | H |
| Library-C-01 | Methyl | H | 4-Chloro |
| Library-C-02 | Ethyl | H | 4-Chloro |
| Library-D-01 | Methyl | 4-Nitro | 5-Fluoro |
The screening of such libraries against various biological targets can uncover novel activities and provide valuable insights into the SAR of this promising class of compounds. For example, libraries of structurally related thiazole-containing carbamates have been synthesized and evaluated for their biological activities. nih.gov The data generated from these SAR studies are instrumental in guiding the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The systematic exploration of the chemical space around the this compound core continues to be an active area of research with the potential to yield new therapeutic agents and chemical probes.
Advanced Research Applications and Methodological Contributions of Tert Butyl Z 2 Styrylphenyl Carbamate
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
The strategic placement of functional groups in tert-butyl (Z)-(2-styrylphenyl)carbamate makes it a highly valuable intermediate in the synthesis of complex organic molecules. The Boc-protecting group offers a robust yet readily cleavable handle to manage the reactivity of the aniline (B41778) nitrogen, a crucial aspect in multi-step synthetic sequences. nbinno.com This protection prevents unwanted side reactions of the amine, such as oxidation or participation in reactions targeting other parts of the molecule.
The synthesis of this intermediate would logically proceed from 2-vinylaniline or its derivatives, which are known to be versatile building blocks. researchgate.net The presence of the styryl group, with its reactive double bond, opens avenues for a variety of transformations. For instance, the alkene can undergo reactions such as dihydroxylation, epoxidation, or hydrogenation, allowing for the introduction of new functionalities and stereocenters. The aryl ring itself is amenable to electrophilic aromatic substitution, further expanding the molecular diversity that can be generated from this intermediate.
The true versatility of this compound lies in the orthogonal reactivity of its functional groups. The Boc group can be removed under acidic conditions to liberate the free amine, which can then participate in a host of reactions, including acylation, alkylation, and condensation reactions. This controlled deprotection allows for the sequential construction of complex molecular architectures.
Table 1: Representative Transformations of Functional Groups Present in Molecules Analogous to this compound
| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |
| Styrene (B11656) | Dihydroxylation | OsO₄, NMO | Diol |
| Styrene | Epoxidation | m-CPBA | Epoxide |
| Styrene | Heck Coupling | Aryl halide, Pd catalyst | Substituted Styrene |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitrophenyl |
| Boc-protected Amine | Deprotection | Trifluoroacetic acid (TFA) | Primary Amine |
| Boc-protected Amine | Deprotection | HCl in Dioxane | Primary Amine Hydrochloride |
This table presents data for analogous compounds to illustrate the potential reactivity.
Utilization as a Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The structure of this compound is pre-organized for facile cyclization reactions to form a variety of heterocyclic systems. The proximity of the Boc-protected amine and the styryl group on the phenyl ring allows for intramolecular reactions that can lead to the formation of five, six, or even seven-membered rings.
Upon deprotection of the amine, the resulting 2-styrylaniline can undergo a range of cyclization reactions. For example, oxidative cyclization can lead to the formation of indoles or quinolines, two of the most important heterocyclic scaffolds in medicinal chemistry. The (Z)-configuration of the styryl group can influence the stereochemical outcome of these cyclization reactions, providing a handle for controlling the three-dimensional structure of the products.
Furthermore, the alkene moiety can be functionalized prior to cyclization, leading to more complex heterocyclic systems. For instance, epoxidation of the double bond followed by intramolecular attack of the deprotected amine would yield a hydroxyl-functionalized tetrahydroquinoline. The versatility of 2-vinylanilines in the synthesis of heterocycles has been well-documented, and this compound represents a stable and easily handled precursor for such transformations. researchgate.net
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Key Transformation | Resulting Heterocycle |
| Oxidative Cyclization | C-N and C-C bond formation | Indole |
| Povarov Reaction | [4+2] Cycloaddition | Tetrahydroquinoline |
| Aza-Wacker Cyclization | Intramolecular Aminopalladation | Dihydroquinoline |
| Pictet-Spengler type | Condensation with an aldehyde | Tetrahydroisoquinoline derivative |
This table illustrates potential cyclization pathways based on the reactivity of analogous 2-styrylanilines.
Exploration in Advanced Material Science Research
The unique combination of a polymerizable styryl group and a functional carbamate (B1207046) moiety makes this compound an interesting candidate as a monomer in polymer research and for the development of functional materials. Styrene and its derivatives are fundamental building blocks for a wide range of polymers, and the incorporation of a carbamate-functionalized styrenic monomer could impart novel properties to the resulting materials. youtube.comacs.org
The carbamate group can engage in hydrogen bonding, which can influence the macroscopic properties of the polymer, such as its thermal stability, mechanical strength, and solubility. nih.gov Furthermore, the Boc group can be removed post-polymerization to reveal a primary amine, creating a functional polymer that can be further modified. This approach allows for the synthesis of polymers with reactive sites for applications such as drug delivery, sensing, or catalysis.
The styryl group itself can be polymerized via various methods, including free-radical polymerization, anionic polymerization, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu The ability to control the polymerization process allows for the synthesis of well-defined polymers with specific molecular weights and architectures, such as block copolymers or star polymers.
Table 3: Potential Polymer Architectures and Properties
| Polymerization Method | Monomer | Resulting Polymer | Potential Properties |
| Free Radical Polymerization | This compound | Polystyrene derivative | Modified thermal and mechanical properties |
| ATRP | This compound | Well-defined polystyrene derivative | Controlled molecular weight and architecture |
| Copolymerization | This compound with Methyl Methacrylate | Random or block copolymer | Tunable properties based on monomer ratio |
This table outlines the potential of the title compound as a monomer in polymer synthesis.
Photochemical and Photophysical Investigations of the Styryl Chromophore
The styryl moiety in this compound is a chromophore that is expected to exhibit interesting photochemical and photophysical properties. The (Z)-configuration of the double bond is of particular interest, as (Z)-stilbenes are known to be less stable and more sterically hindered than their (E)-counterparts. wikipedia.org This steric hindrance can lead to unique excited-state dynamics.
Upon absorption of UV light, (Z)-stilbenes can undergo photoisomerization to the more stable (E)-isomer. researchgate.net This process is often reversible, making such molecules potential candidates for photoswitches. The efficiency of this isomerization and the lifetime of the excited states can be influenced by the substituents on the aromatic rings. The presence of the carbamate group could modulate the electronic properties of the styryl chromophore, affecting its absorption and emission characteristics.
Furthermore, the styryl chromophore can also participate in other photochemical reactions, such as [2+2] cycloadditions, which can be controlled through supramolecular assembly. rsc.org The study of the photophysical properties, such as fluorescence quantum yield and lifetime, can provide insights into the excited-state behavior of the molecule and its potential applications in areas like fluorescent probes and sensors. nih.govnih.gov
Table 4: Representative Photophysical Data for (Z)-Stilbene Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Isomerization |
| (Z)-Stilbene | ~280 | ~350 | Low | Yes |
| Donor-substituted (Z)-Stilbene | Red-shifted | Red-shifted | Variable | Yes |
| Acceptor-substituted (Z)-Stilbene | Blue-shifted | Blue-shifted | Variable | Yes |
This table provides representative data for analogous compounds to illustrate potential photophysical properties.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of organized molecular assemblies. researchgate.net The carbamate functionality in this compound is an excellent hydrogen bond donor and acceptor, making it a prime candidate for involvement in supramolecular self-assembly. nih.govnih.gov
The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional structures in the solid state or in solution. The styryl group can also participate in non-covalent interactions, such as π-π stacking, which can further direct the self-assembly process. acs.orgnih.gov
The combination of hydrogen bonding and π-π stacking can lead to the formation of complex supramolecular architectures with interesting properties. For example, the self-assembly of this molecule could be used to create gels, liquid crystals, or other soft materials. The (Z)-geometry of the styryl group will likely play a significant role in determining the packing of the molecules in the solid state and the nature of the self-assembled structures. nih.govacs.org
Contribution to the Development of Novel Synthetic Methodologies
The unique reactivity of this compound and its precursors can contribute to the development of novel synthetic methodologies. The synthesis of this molecule itself likely involves stereoselective methods to control the geometry of the double bond, which is an active area of research in organic synthesis.
Furthermore, the development of new cyclization reactions using this substrate could lead to more efficient ways of preparing important heterocyclic compounds. For instance, exploring transition-metal-catalyzed reactions of this N-protected 2-vinylaniline derivative could uncover new catalytic cycles and transformations. researchgate.net The use of the Boc-protecting group in combination with the reactive styryl moiety provides a platform for testing the compatibility of various reaction conditions and for developing new orthogonal synthetic strategies. organic-chemistry.org
The study of the reactivity of this compound can also lead to a better understanding of the fundamental principles of organic chemistry, such as the influence of stereochemistry on reactivity and the interplay of different functional groups in a molecule.
Challenges and Future Research Directions for Tert Butyl Z 2 Styrylphenyl Carbamate
Development of More Efficient and Atom-Economical Synthetic Pathways
A primary challenge in the synthesis of complex organic molecules is the development of pathways that are both high-yielding and environmentally benign. Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of atoms from reactants into the final product. acs.org Current multi-step syntheses of substituted styryl anilines and subsequent carbamate (B1207046) formation often involve stoichiometric reagents and generate significant waste.
Future research will likely focus on catalytic, atom-economical methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, could construct the styryl-phenyl bond with high efficiency. A subsequent palladium-catalyzed N-arylation of tert-butyl carbamate could then form the final product in a streamlined process. mit.eduorganic-chemistry.org Lanthanide-based catalysts have also shown promise in the atom-economy synthesis of N-substituted carbamates from urea derivatives and dimethyl carbonate, representing another green chemistry approach. ionike.com
The objective is to move away from classical methods that may have poor atom economy towards catalytic cycles that minimize waste. The table below illustrates a hypothetical comparison between a traditional pathway and a potential atom-economical catalytic route.
Table 1: Hypothetical Comparison of Synthetic Pathways for tert-Butyl (Z)-(2-styrylphenyl)carbamate
| Metric | Traditional Pathway (e.g., Wittig & Phosgene-based) | Catalytic Pathway (e.g., Heck & Carbonylative Coupling) |
|---|---|---|
| Key Reagents | Wittig salt, strong base, phosgene derivative | Aryl halide, styrene (B11656), catalyst (e.g., Pd), CO, Boc-amine |
| Byproducts | Triphenylphosphine oxide, stoichiometric salts | Catalytic residues, minimal salt waste |
| Theoretical Atom Economy | Low to Moderate | High |
| Green Chemistry Alignment | Poor (uses hazardous reagents, generates waste) | Good (catalytic, potentially fewer steps) |
This table is illustrative and represents potential research goals.
Unveiling Novel Reactivity and Transformation Mechanisms
The reactivity of this compound is largely unexplored. The interplay between the electron-donating carbamate group and the π-conjugated styryl system could lead to novel chemical transformations. The (Z)-configuration of the double bond introduces steric strain, which could be exploited for unique reactivity compared to its (E)-isomer.
Future investigations should probe intramolecular reactions. For example, under acidic or thermal conditions, could the carbamate participate in a cyclization reaction with the styryl double bond to form nitrogen-containing heterocycles? The mechanism of such transformations, including potential intermediates like zwitterionic carbamic acids, would be of fundamental interest. acs.org Furthermore, the ortho-relationship of the styryl and carbamate groups on the phenyl ring is reminiscent of substrates used in Snieckus–Fries rearrangements, suggesting that directed ortho-metalation could be a viable strategy for further functionalization. cornell.edu
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov Applying flow chemistry to the synthesis of this compound could enable safer handling of hazardous intermediates and allow for precise control over reaction parameters, potentially improving yield and selectivity of the desired (Z)-isomer. Sequential flow processes could integrate multiple reaction steps, purification, and in-line analysis, significantly accelerating the synthesis. uc.pt
Furthermore, automated synthesis platforms, which combine robotics with flow or batch reactors, could be used to rapidly generate libraries of derivatives. biovanix.cominnovationnewsnetwork.comchemspeed.com By systematically varying the substituents on either the styryl group or the phenyl ring, these platforms can accelerate the discovery of new molecules with optimized properties, a process crucial for drug discovery and materials science. nus.edu.sgnih.gov
Table 2: Potential Advantages of Flow Synthesis for Derivative Libraries
| Parameter | Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Throughput | Low (one-at-a-time) | High (rapid sequential or parallel synthesis) |
| Optimization | Time- and resource-intensive | Rapid screening of conditions (temp, time, stoichiometry) |
| Reproducibility | Operator-dependent | High |
This table outlines the projected benefits of adopting modern synthesis technologies.
Deeper Exploration of Its Photochemical Properties and Applications
The styryl moiety is a well-known chromophore, and its parent structure, stilbene (B7821643), is a classic example of a photoswitch that undergoes reversible (Z) ⇌ (E) isomerization upon irradiation with light of specific wavelengths. nih.govacs.org It is highly probable that this compound exhibits similar photochemical behavior. A significant research direction would be to characterize this photoisomerization process, including quantum yields and the photostationary states achievable with different wavelengths of light.
Beyond simple isomerization, styryl derivatives can undergo irreversible photochemical reactions, most notably 6π-electrocyclization, often followed by oxidation to form phenanthrene-like structures. nih.gov The photocyclization of styryl indoles and styrylthiophenes has been used to generate complex, fused aromatic systems. nih.govnih.govacs.org Investigating the photocyclization potential of this compound could open pathways to novel carbazole or phenanthridine derivatives. The electronic properties of the carbamate group would undoubtedly influence the excited-state reactivity and the regioselectivity of such cyclizations.
Computational Design of New Derivatives with Tunable Properties
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to model the electronic structure, absorption spectra, and excited-state behavior of this compound and its hypothetical derivatives. nih.govbohrium.com
A key future direction is the in silico design of new molecules with tailored properties. For example, by computationally screening various electron-donating and electron-withdrawing substituents on the aromatic rings, it would be possible to predict how to tune the absorption wavelength for photoswitching applications. mdpi.commdpi.com Similarly, computational modeling can help rationalize reaction mechanisms, such as the pathways for photocyclization, or predict the stability of intermediates. nih.gov This predictive power can save significant experimental effort by prioritizing the synthesis of the most promising candidates for applications ranging from molecular switches to targeted therapeutics. googleapis.commdpi.com
Table 3: Computationally Targetable Properties for Derivative Design
| Property | Computational Method | Potential Application |
|---|---|---|
| Absorption Wavelength (λmax) | TD-DFT | Wavelength-selective photoswitches |
| Energy Barrier for Isomerization | DFT/TD-DFT | Tuning thermal stability of isomers |
| HOMO-LUMO Gap | DFT | Modulating electronic and redox properties |
| Reaction Pathway Energetics | DFT | Predicting feasibility of novel transformations |
| Binding Affinity to Targets | Molecular Docking | Design of bioactive molecules |
This table highlights how computational tools can guide the rational design of new molecules based on the parent structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
